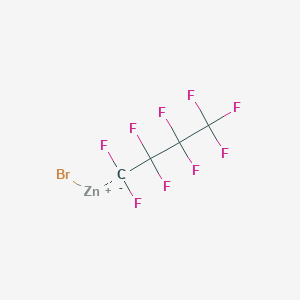

PerfluorobutylZinc bromide

Description

PerfluorobutylZinc bromide is an organozinc compound characterized by a perfluorobutyl group (-C₄F₉) bonded to a zinc center, with bromide as the counterion. Organozinc reagents are widely used in synthetic chemistry due to their moderate reactivity and compatibility with cross-coupling reactions. The perfluorobutyl group introduces unique electronic and steric effects, enhancing thermal stability and altering solubility compared to non-fluorinated analogs .

Properties

Molecular Formula |

C4BrF9Zn |

|---|---|

Molecular Weight |

364.3 g/mol |

IUPAC Name |

bromozinc(1+);1,1,1,2,2,3,3,4,4-nonafluorobutane |

InChI |

InChI=1S/C4F9.BrH.Zn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;/h;1H;/q-1;;+2/p-1 |

InChI Key |

FUGKHABTXOWXHF-UHFFFAOYSA-M |

Canonical SMILES |

[C-](C(C(C(F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PerfluorobutylZinc bromide typically involves the reaction of perfluorobutyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:

C4F9Br+Zn→C4F9ZnBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Cross-Coupling Reactions

Fluorinated organozinc reagents participate in Negishi couplings. For example:

-

Pentafluorobenzylzinc bromide couples with aryl halides under palladium catalysis to form biaryl structures .

-

5-Fluoro-2-pyridylzinc bromide reacts with electrophiles like aldehydes or ketones in THF .

Proposed Reaction for Perfluorobutylzinc Bromide:

Where R = aryl, alkenyl, or alkyl groups.

Electrophilic Substitution

Perfluorinated zinc reagents exhibit enhanced electrophilicity due to the electron-withdrawing nature of fluorine. For instance:

Example:

Comparative Data Table: Fluorinated Organozinc Bromides

Challenges and Research Gaps

Scientific Research Applications

PerfluorobutylZinc bromide has a wide range of applications in scientific research:

Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

Biology: Research into its potential use in biological systems is ongoing, particularly in the development of novel biomolecules.

Industry: It is used in the production of perfluorinated compounds, which have applications in materials science, electronics, and surface coatings.

Mechanism of Action

The mechanism of action of PerfluorobutylZinc bromide in chemical reactions involves the transfer of the perfluorobutyl group to an electrophilic center. This process is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophilic center.

Comparison with Similar Compounds

Table 1: Relative Reaction Rates of Perfluoroalkyl Derivatives

| Compound | Relative Reaction Rate | Reference |

|---|---|---|

| Perfluorohexyl derivative | 2.0x (fastest) | |

| Perfluorooctyl derivative | 1.0x | |

| Perfluorobutyl derivative | 0.8x |

Structural and Electronic Comparisons

vs. 4-ChlorobutylZinc Bromide

The substitution of chlorine for the perfluorobutyl group significantly alters the compound’s properties:

- Solubility : Perfluorobutyl chains enhance solubility in fluorinated solvents (e.g., THF), whereas chlorinated analogs may prefer polar aprotic solvents .

- Stability : C-F bonds (485 kJ/mol) are stronger than C-Cl bonds (339 kJ/mol), conferring greater thermal and oxidative stability to this compound .

Table 2: Key Properties of Zinc Bromide Derivatives

| Property | This compound | 4-ChlorobutylZinc Bromide |

|---|---|---|

| Bond Strength (C-X) | 485 kJ/mol (C-F) | 339 kJ/mol (C-Cl) |

| Lewis Acidity | Moderate | High |

| Preferred Solvent | Fluorinated solvents | Polar aprotic solvents |

Thermodynamic and Thermal Properties

Fluorinated lipids, such as perfluorobutyl-containing phosphatidylcholines, demonstrate that fluorination stabilizes membrane structures and reduces phase transition temperatures . By analogy, this compound likely exhibits lower melting points and higher thermal stability compared to alkyl-zinc bromides. For instance, ZnBr₂ itself melts at 394°C , while fluorinated organozinc compounds may decompose at higher temperatures due to robust C-F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.